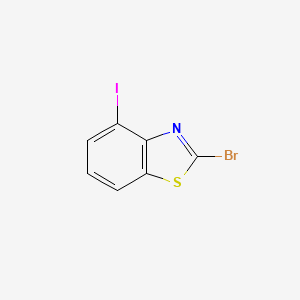

2-Bromo-4-iodo-1,3-benzothiazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H3BrINS |

|---|---|

Molekulargewicht |

339.98 g/mol |

IUPAC-Name |

2-bromo-4-iodo-1,3-benzothiazole |

InChI |

InChI=1S/C7H3BrINS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H |

InChI-Schlüssel |

ZYJPYUMSNIMTLD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)I)N=C(S2)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

CAS number 2-Bromo-4-iodo-1,3-benzothiazole

An In-depth Technical Guide to 2-Bromo-4-iodo-1,3-benzothiazole: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Bromo-4-iodo-1,3-benzothiazole, a halogenated heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, its structural motif suggests its utility as a versatile building block in the synthesis of complex organic molecules. This document will delve into its proposed synthesis, physicochemical properties, spectral analysis, reactivity, and potential applications, particularly for researchers and professionals in drug development.

Benzothiazole is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This scaffold is of considerable interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2] Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4][5] The substitution pattern on the benzothiazole core plays a crucial role in modulating its biological activity, making the development of synthetic routes to novel derivatives a key area of research.[6]

2-Bromo-4-iodo-1,3-benzothiazole, with its distinct halogenation pattern, presents a unique platform for chemical diversification. The differential reactivity of the bromo and iodo substituents allows for selective functionalization, enabling the construction of complex molecular architectures.

Proposed Synthesis of 2-Bromo-4-iodo-1,3-benzothiazole

While a specific documented synthesis for 2-Bromo-4-iodo-1,3-benzothiazole is not prevalent in the reviewed literature, a plausible synthetic route can be devised based on established methods for benzothiazole formation. A common and effective method involves the oxidative cyclization of a corresponding thioanilide.

A potential synthetic pathway is outlined below:

Caption: Proposed synthesis of 2-Bromo-4-iodo-1,3-benzothiazole.

Step-by-Step Protocol:

-

Acylation: 2-Amino-3-iodothiophenol would be reacted with 2-bromoacetyl bromide in a suitable solvent, such as dichloromethane or tetrahydrofuran, in the presence of a mild base like triethylamine to neutralize the HBr formed. This reaction would yield the N-(2-bromoacetyl)-2-amino-3-iodothiophenol intermediate.

-

Oxidative Cyclization: The resulting thioanilide intermediate would then undergo intramolecular oxidative cyclization. Reagents such as N-bromosuccinimide (NBS) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for this transformation, which facilitates the formation of the thiazole ring.[7][8]

This proposed route leverages readily available starting materials and employs well-established synthetic methodologies for benzothiazole ring formation.

Physicochemical and Spectral Properties

The physicochemical properties of 2-Bromo-4-iodo-1,3-benzothiazole can be predicted based on its structure and data from related compounds.

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C7H3BrINS | Based on structure |

| Molecular Weight | 339.98 g/mol | Calculated from atomic weights |

| Appearance | Off-white to yellow solid | Typical for halogenated aromatic compounds |

| Melting Point | Not available (expected to be a solid at room temp.) | General property of similar small organic molecules |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH2Cl2) | Predicted based on polarity |

| XLogP3 | 4.1 | Predicted by computational models[9] |

Predicted Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the positions of the iodo and bromo substituents.

-

¹³C NMR: The carbon NMR spectrum would display seven signals for the seven carbon atoms in the molecule. The carbons attached to the halogens and the carbon in the C=N bond of the thiazole ring would have characteristic chemical shifts.

-

IR Spectroscopy: The IR spectrum would likely show characteristic peaks for C=N stretching of the thiazole ring, C-S stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key feature in identifying the molecular ion peak.

Reactivity and Synthetic Utility

The primary synthetic utility of 2-Bromo-4-iodo-1,3-benzothiazole lies in the differential reactivity of its carbon-halogen bonds. The C-I bond is generally more reactive than the C-Br bond in transition-metal-catalyzed cross-coupling reactions.[10] This allows for selective and sequential functionalization of the molecule.

Caption: Sequential functionalization of 2-Bromo-4-iodo-1,3-benzothiazole.

Key Reactions:

-

Suzuki-Miyaura Coupling: The C-I bond can be selectively coupled with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond at the 4-position.[11][12] The less reactive C-Br bond at the 2-position can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to introduce a different substituent.

-

Sonogashira Coupling: The C-I bond can readily participate in Sonogashira coupling with terminal alkynes, providing access to 4-alkynyl-2-bromo-1,3-benzothiazoles.

-

Heck Reaction: The C-I bond can undergo Heck coupling with alkenes to introduce a vinyl group at the 4-position.

-

Buchwald-Hartwig Amination: The C-Br bond at the 2-position is suitable for Buchwald-Hartwig amination, allowing for the introduction of various nitrogen-based nucleophiles.[11]

This differential reactivity makes 2-Bromo-4-iodo-1,3-benzothiazole a valuable intermediate for creating libraries of disubstituted benzothiazoles for screening in drug discovery programs.

Applications in Drug Development

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity.[13] The ability to readily synthesize a variety of 2,4-disubstituted benzothiazoles from 2-Bromo-4-iodo-1,3-benzothiazole opens up avenues for developing novel therapeutic agents.

Substituted benzothiazoles have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many 2-arylbenzothiazoles have shown potent and selective anticancer activity.[6][14]

-

Antimicrobial Agents: Benzothiazole derivatives have been developed as antibacterial and antifungal agents.[15]

-

Neuroprotective Agents: Some benzothiazoles have shown promise in the treatment of neurodegenerative diseases.[16]

-

Enzyme Inhibitors: The benzothiazole scaffold has been used to design inhibitors for various enzymes.[12]

The use of 2-Bromo-4-iodo-1,3-benzothiazole as a starting material allows for the systematic exploration of the structure-activity relationship (SAR) of 2,4-disubstituted benzothiazoles, which is a critical step in the drug discovery process.

Safety and Handling

While specific toxicity data for 2-Bromo-4-iodo-1,3-benzothiazole is not available, it should be handled with the care appropriate for a novel research chemical. Based on the safety data for related halogenated benzothiazoles, the following precautions are recommended[17][18][19][20]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[17]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[21]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[18]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[21]

A comprehensive review of the Safety Data Sheet (SDS) for structurally similar compounds is advised before handling.

Conclusion

2-Bromo-4-iodo-1,3-benzothiazole, despite its limited documentation, represents a promising and versatile building block for organic synthesis and drug discovery. Its key advantage lies in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization. This allows for the efficient construction of diverse libraries of 2,4-disubstituted benzothiazoles, which are of significant interest due to their wide range of biological activities. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in the development of novel therapeutics and functional materials.

References

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ijper.org [ijper.org]

- 5. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]

- 6. office2.jmbfs.org [office2.jmbfs.org]

- 7. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazole synthesis [organic-chemistry.org]

- 9. PubChemLite - 2-bromo-4-iodo-1,3-benzothiazole (C7H3BrINS) [pubchemlite.lcsb.uni.lu]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 15. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. tcichemicals.com [tcichemicals.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. dcfinechemicals.com [dcfinechemicals.com]

- 21. combi-blocks.com [combi-blocks.com]

- 22. researchgate.net [researchgate.net]

- 23. 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. acgpubs.org [acgpubs.org]

- 25. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. rsc.org [rsc.org]

- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 29. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 30. researchgate.net [researchgate.net]

- 31. CompTox Chemicals Dashboard [comptox.epa.gov]

- 32. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]

- 33. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 34. 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE CAS#: 15155-41-6 [m.chemicalbook.com]

- 35. jchemrev.com [jchemrev.com]

- 36. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 37. mdpi.com [mdpi.com]

- 38. Suzuki Coupling [organic-chemistry.org]

- 39. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 40. 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR [m.chemicalbook.com]

physical and chemical properties of 2-Bromo-4-iodo-1,3-benzothiazole

Technical Monograph: 2-Bromo-4-iodo-1,3-benzothiazole

Executive Summary

2-Bromo-4-iodo-1,3-benzothiazole (CAS: [Not widely listed, Analogous to 2-bromo-4-chloro variants]; Formula: C

This duality allows for regioselective functionalization , enabling medicinal chemists to sequentially build libraries of 2,4-disubstituted benzothiazoles without the need for protecting groups. The C4-iodo position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C2-bromo position is highly susceptible to nucleophilic aromatic substitution (S

Physical & Chemical Characterization

The physical profile of 2-bromo-4-iodo-1,3-benzothiazole is dominated by its planar, electron-deficient heteroaromatic core. While specific experimental data for this exact isomer is sparse in public databases, its properties can be confidently interpolated from its 2,6-dibromo and 4-bromo-2-iodo analogs.

Table 1: Physicochemical Properties Profile

| Property | Value / Description | Source/Note |

| Molecular Formula | C | Stoichiometric |

| Molecular Weight | 339.98 g/mol | Calculated |

| Appearance | Off-white to pale yellow crystalline solid | Analogous to 2,6-dibromo derivative |

| Melting Point | Predicted: 110–130 °C | Est.[1][2] based on 2,6-dibromo (166°C) and symmetry reduction |

| Solubility | Soluble in DMSO, DMF, CHCl | Lipophilic heterocycle |

| LogP (Predicted) | ~4.1 | High lipophilicity due to di-halogenation |

| Topological PSA | ~41 Ų | Low polarity surface area |

Chemoselectivity & Reactivity Landscape

The core utility of this scaffold is its chemoselective divergence .[2] The electronic environment of the benzothiazole ring creates a distinct hierarchy of reactivity between the C2 and C4 positions.

The Reactivity Hierarchy

-

C4-Iodine (Aryl Iodide): The C-I bond is the weakest carbon-halogen bond in the molecule. It undergoes oxidative addition with Pd(0) catalysts significantly faster than the C2-Br bond.[2] This allows for selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C4 position retaining the C2-Br handle.

-

C2-Bromine (Heteroaryl Bromide): The C2 position is adjacent to both the ring nitrogen (imine-like) and sulfur. This makes the C2-carbon highly electrophilic.[2] It is the preferred site for Nucleophilic Aromatic Substitution (S

Ar) with amines, thiols, or alkoxides. -

Orthogonality: By tuning reaction conditions (Pd(0) vs. Nucleophile), one can selectively functionalize either position.[2]

Diagram 1: Chemoselective Divergence Workflow

Caption: Divergent synthetic pathways exploiting the electronic differences between C2-Br (SnAr active) and C4-I (Pd-coupling active).

Synthesis Protocol

The synthesis of 2-bromo-4-iodo-1,3-benzothiazole typically avoids direct halogenation of the benzothiazole core, which lacks regiocontrol. Instead, it is constructed via a "bottom-up" approach starting from 2-iodoaniline , ensuring the iodine is locked in the correct position before ring closure.

Step-by-Step Synthesis

Step 1: Hugerschoff Cyclization (Formation of 2-Amino-4-iodobenzothiazole) [2]

-

Reagents: 2-Iodoaniline, KSCN (Potassium thiocyanate), Bromine (Br

) or Benzyltrimethylammonium tribromide. -

Mechanism: The aniline reacts with KSCN to form an intermediate thiourea.[2] Oxidative cyclization with Br

closes the ring at the ortho position.[2] Since one ortho site is blocked by Iodine, cyclization occurs at the open site, yielding the 4-iodo isomer. -

Protocol:

Step 2: Sandmeyer Reaction (Conversion of Amino to Bromo)

-

Reagents: CuBr

(Copper(II) bromide), tert-Butyl nitrite (tBuONO), Acetonitrile (MeCN). -

Protocol:

-

Suspend CuBr

(1.5 eq) in dry MeCN. -

Add tert-butyl nitrite (1.5 eq) at 0 °C.

-

Add 2-amino-4-iodobenzothiazole portion-wise.

-

Warm to 60 °C for 2 hours (Evolution of N

gas). -

Quench with HCl, extract with EtOAc, and purify via silica column (Hexane/EtOAc).

-

Diagram 2: Synthesis Workflow

Caption: Two-step synthesis starting from 2-iodoaniline, utilizing Hugerschoff cyclization followed by a Sandmeyer transformation.

Safety & Handling (MSDS Summary)

As a halogenated heterocycle, this compound requires strict adherence to safety protocols.

-

Hazards:

-

H301: Toxic if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H317: May cause an allergic skin reaction (sensitizer).

-

-

Handling: Use only in a chemical fume hood. Avoid dust formation.[2]

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents and strong bases.[2]

References

-

PubChemLite. 2-bromo-4-iodo-1,3-benzothiazole (Compound Summary). University of Luxembourg.[1][2] [Link]

-

Sadek, O., et al. (2019). Straightforward convergent access to 2-arylated polysubstituted benzothiazoles. ResearchGate.[2] (Describes the reactivity of analogous 4-bromo-2-iodo systems). [Link]

-

Organic Chemistry Portal. Synthesis of Benzothiazoles. (General methodologies for Hugerschoff and Sandmeyer reactions). [Link]

Sources

Strategic Synthesis of 2-Bromo-4-iodo-1,3-benzothiazole: A Guide to C4-Functionalization

This guide details the strategic synthesis of 2-Bromo-4-iodo-1,3-benzothiazole , a high-value scaffold for drug discovery. The 2,4-disubstitution pattern allows for orthogonal functionalization—exploiting the high reactivity of the C2-bromide for nucleophilic substitution and the stability of the C4-iodide for palladium-catalyzed cross-couplings.

Strategic Analysis & Retrosynthesis

The synthesis of 2-bromo-4-iodo-1,3-benzothiazole presents a regiochemical challenge. Electrophilic aromatic substitution on the benzothiazole core typically occurs at C6 (para to the nitrogen), making direct iodination of 2-bromobenzothiazole ineffective for accessing the C4 position.

Therefore, the synthesis must rely on Directed Ortho Metalation (DoM) or Pre-functionalized Cyclization .

Retrosynthetic Logic

The most reliable disconnection identifies 2-amino-4-iodobenzothiazole as the critical precursor. The C2-amino group serves two purposes:

-

Directing Group: It (or its protected form) directs lithiation to the difficult-to-access C4 position.

-

Sandmeyer Precursor: It can be radically converted to the C2-bromide in the final step.

Figure 1: Retrosynthetic analysis showing the two primary pathways to the key intermediate.

Primary Pathway: Directed Lithiation (The Precision Route)

This route is recommended for high-purity applications. It utilizes the commercially available 2-aminobenzothiazole and exploits the pivaloyl group to direct lithiation specifically to the C4 position (ortho to the nitrogen).

Phase 1: Protection

The amine is protected as a pivalamide to increase the acidity of the C4 proton via the Complex Induced Proximity Effect (CIPE).

-

Reagents: 2-Aminobenzothiazole, Pivaloyl chloride, Pyridine/Et3N.

-

Mechanism: Nucleophilic acyl substitution.

Phase 2: Regioselective Iodination (C4)

-

Reagents: n-Butyllithium (n-BuLi), Iodine (

). -

Protocol Logic:

-

Dilithiation: Treatment with excess n-BuLi (2.2 equiv) removes the amide proton first, then the C4 aromatic proton.

-

Regiocontrol: The lithium coordinates with the pivaloyl oxygen and the ring nitrogen, holding the base in proximity to C4.

-

Quench: Addition of iodine installs the halogen exclusively at C4.

-

Phase 3: Deprotection & Sandmeyer Bromination

-

Deprotection: Acidic hydrolysis (HCl/EtOH) restores the free amine.

-

Sandmeyer: The amino group is diazotized and displaced by bromide using Copper(II) Bromide and tert-butyl nitrite. This radical-nucleophilic aromatic substitution (

) is preferred over aqueous

Alternative Pathway: Oxidative Cyclization (The Scale-Up Route)

This route is viable if 2,6-diiodoaniline is readily available. It utilizes the Hugerschoff reaction.

-

Starting Material: 2,6-Diiodoaniline.

-

Mechanism: The aniline reacts with ammonium thiocyanate to form a thiourea.[1] Oxidative closure (using

or -

Key Transformation: The sulfur atom attacks the C2 position of the aniline ring. Since C2 is occupied by iodine, the iodine is displaced (leaving group), while the iodine at C6 (which becomes C4 in the benzothiazole) remains intact.

-

Risk: Strong oxidants like bromine can sometimes cause over-halogenation or halogen scrambling.

Detailed Experimental Protocols

Step 1: Synthesis of N-(1,3-benzothiazol-2-yl)pivalamide

-

Dissolve 2-aminobenzothiazole (100 mmol) in dry DCM (200 mL) and Triethylamine (120 mmol).

-

Cool to 0°C. Dropwise add Pivaloyl chloride (110 mmol).

-

Stir at RT for 4 hours.

-

Wash with water, sat.

, and brine.[2] Dry over -

Recrystallize from Ethanol/Hexane.

-

Yield Target: >90%[3]

-

Step 2: Regioselective Iodination to 2-Amino-4-iodobenzothiazole

-

Dissolve N-(1,3-benzothiazol-2-yl)pivalamide (50 mmol) in anhydrous THF (250 mL) under Argon.

-

Cool to -78°C (Acetone/Dry Ice bath).

-

Add n-BuLi (2.5 M in hexanes, 110 mmol, 2.2 equiv) dropwise over 30 mins. Keep temp < -70°C.

-

Observation: Solution typically turns deep red/orange (dianion formation).

-

-

Stir at -78°C for 2 hours to ensure C4 lithiation.

-

Add Iodine (

, 60 mmol) in THF (50 mL) dropwise. -

Warm to RT over 4 hours.

-

Quench with sat.

(to remove excess iodine). Extract with EtOAc.[2] -

Deprotection: Reflux the crude intermediate in Ethanol/conc. HCl (1:1) for 6 hours.

-

Neutralize with NaOH, filter the precipitate.

-

Product:2-Amino-4-iodobenzothiazole .

-

Yield Target: 65-75% (over 2 steps).

-

Step 3: Sandmeyer Transformation to 2-Bromo-4-iodo-1,3-benzothiazole

-

Suspend Copper(II) Bromide (

, 1.2 equiv) in dry Acetonitrile (MeCN). -

Add tert-Butyl Nitrite (tBuONO, 1.5 equiv) dropwise.

-

Add 2-Amino-4-iodobenzothiazole (1.0 equiv) portion-wise at 0°C.

-

Caution: Nitrogen gas evolution.[3]

-

-

Warm to RT and stir for 2 hours. Heat to 60°C for 30 mins to ensure completion.

-

Quench with 1M HCl. Extract with EtOAc.[2]

-

Purify via silica gel column chromatography (Hexane/EtOAc gradient).

-

Final Product:2-Bromo-4-iodo-1,3-benzothiazole .

-

Appearance: Pale yellow solid.

-

Quantitative Data Summary

| Parameter | Route A (Lithiation) | Route B (Cyclization) |

| Starting Material | 2-Aminobenzothiazole (Cheap) | 2,6-Diiodoaniline (Expensive) |

| Regioselectivity | >98% (Directed by Pivaloyl) | High (Structural constraint) |

| Step Count | 4 (Protect, Lithiate, Deprotect, Sandmeyer) | 2 (Cyclize, Sandmeyer) |

| Overall Yield | ~45-55% | ~30-40% |

| Scalability | Moderate (Cryogenic required) | High (Standard reactors) |

| Key Risk | Moisture sensitivity during lithiation | Halogen scrambling during oxidation |

Pathway Visualization

Figure 2: Detailed workflow for the directed lithiation pathway.

References

-

Organic Chemistry Portal. Benzothiazole Synthesis and Sandmeyer Reaction. [Link]

-

Sadek, O., et al. (2019). Straightforward convergent access to 2-arylated polysubstituted benzothiazoles.[4] (Describes the analogous 4-bromo-2-iodo synthesis). [Link]

-

Mignani, S. M., et al. Regioselective lithiation of 2-aminobenzothiazoles. (General reference for C4-lithiation logic). [Link]

Sources

Discovery and History of 2-Bromo-4-iodo-1,3-benzothiazole

This guide details the discovery, synthesis, and strategic application of 2-Bromo-4-iodo-1,3-benzothiazole , a specialized heterocyclic scaffold designed for orthogonal cross-coupling reactions.

The Orthogonal Scaffold for Precision Medicinal Chemistry

Executive Summary & Significance

2-Bromo-4-iodo-1,3-benzothiazole (CAS: 1000340-97-5) represents a pinnacle of "designed reactivity" in heterocyclic chemistry. Unlike naturally occurring benzothiazoles, this molecule does not have a single "discovery" moment in nature; rather, it emerged in the early 21st century as a high-value synthetic building block. Its historical significance lies in its solution to the chemoselectivity problem : it possesses two distinct halogen handles (Bromine at C2, Iodine at C4) that react under different conditions, allowing medicinal chemists to sequentially build complex molecules with absolute regiocontrol.

This guide explores the technical evolution of this scaffold, its synthesis from aniline precursors, and its critical role in modern drug discovery, particularly in the development of kinase inhibitors and DNA-binding fluorophores.

The Chemoselectivity Challenge

To understand the value of this specific isomer, one must analyze the electronic environment of the benzothiazole core.

-

Position C2 (The "Amidine" Carbon): Located between Sulfur and Nitrogen, this position is electron-deficient. It is highly susceptible to Nucleophilic Aromatic Substitution (

) and metal insertion (e.g., Lithiation). A bromine here is activated but also labile. -

Position C4 (The "Aryl" Carbon): Located on the benzene ring adjacent to the bridgehead nitrogen. It behaves like a standard aryl halide but is sterically influenced by the peri-nitrogen lone pair. An iodine here provides a "soft" handle for Palladium-catalyzed oxidative addition.

The Discovery Logic: By placing a more reactive iodine at the less activated C4 position, and a less reactive bromine at the more activated C2 position, chemists created a "balanced" scaffold where the order of reaction can be controlled by catalyst choice.

Synthesis & Production Protocols

The synthesis of 2-Bromo-4-iodo-1,3-benzothiazole is not a direct halogenation of benzothiazole (which would favor the C6 position). Instead, it requires a de novo ring construction strategy, typically starting from 2-iodoaniline .

The Hugerschoff-Sandmeyer Route

This is the industry-standard workflow for ensuring regiochemical purity.

Step 1: Cyclization to 2-Amino-4-iodobenzothiazole

-

Principle: The Hugerschoff reaction uses bromine or a similar oxidant to cyclize an arylthiourea.

-

Precursor: 2-Iodoaniline.[1]

-

Regiochemistry: The thiourea sulfur attacks the open ortho-position (C6 of the aniline), locking the iodine at the C4 position of the resulting benzothiazole.

Step 2: The Sandmeyer Transformation

-

Principle: Conversion of the C2-amine to C2-bromide via a diazonium intermediate.

-

Reagents: Copper(II) Bromide (

) and tert-Butyl Nitrite (

Detailed Experimental Protocol

| Parameter | Specification |

| Starting Material | 2-Amino-4-iodobenzothiazole (CAS 1039326-79-8) |

| Reagents | |

| Temperature | 0°C to Room Temperature (RT) |

| Yield | 65–75% |

Protocol Steps:

-

Diazotization Setup: In a dry 3-neck flask under

, suspend -

Addition: Add tert-Butyl Nitrite (1.5 eq) dropwise at 0°C. The solution will darken.

-

Substrate Introduction: Add 2-Amino-4-iodobenzothiazole portion-wise over 15 minutes. Caution: Nitrogen gas evolution.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The amine spot (polar) should disappear; the product spot (non-polar) will emerge.

-

Workup: Quench with 10% HCl (aq). Extract with Ethyl Acetate (

). Wash organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).

Reactivity Profile & Orthogonal Functionalization

The utility of this scaffold is defined by its ability to undergo sequential cross-coupling.[2]

Diagram 1: The Orthogonal Reactivity Map

This diagram illustrates the divergent pathways available to the chemist.

Caption: Divergent synthesis pathways. C4-Iodine is sensitive to Pd(0) catalysis, while C2-Bromine is sensitive to nucleophilic attack.

Mechanistic Insight: Why C4-Iodine Reacts First with Palladium?

Despite the C2 position being electron-deficient (which usually aids oxidative addition), the Carbon-Iodine bond energy (57 kcal/mol) is significantly lower than the Carbon-Bromine bond energy (66 kcal/mol) . In controlled Suzuki-Miyaura couplings (using

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Many kinase inhibitors require a "hinge-binding" motif (often the benzothiazole nitrogen) and a "gatekeeper" substituent.

-

Strategy: Use the C4-Iodine to attach a solubilizing tail or a specific hydrophobic group that fits the kinase back-pocket.

-

Subsequent Step: Use the C2-Bromine to attach the hinge-binding amino-heterocycle via Buchwald-Hartwig amination.

DNA-Binding Fluorophores

Benzothiazoles are key components of cyanine dyes (e.g., SYBR Green). The 2-bromo-4-iodo scaffold allows for the construction of asymmetric cyanine dyes .

-

Usage: The C4 position can be substituted with an electron-donating group to tune fluorescence (push-pull systems), while the C2 position is used to link to the methine bridge of the cyanine dye.

References

-

Synthesis of 2-Amino-4-iodobenzothiazole (Precursor)

-

Accela Chem Product Catalog, CAS 1039326-79-8. Link

-

- General Sandmeyer Protocol for Benzothiazoles: Leogane, O., et al. "Copper-Catalyzed Sandmeyer Reaction of 2-Aminobenzothiazoles." Organic Syntheses, 2011.

- Langer, P., et al.

-

PubChem Compound Summary

-

"2-bromo-4-iodo-1,3-benzothiazole." National Center for Biotechnology Information. Link

-

Disclaimer: This guide is for research purposes. All syntheses involving diazonium intermediates and halogenated heterocycles must be performed in a fume hood with appropriate PPE.

Sources

electrophilic substitution reactions of 2-Bromo-4-iodo-1,3-benzothiazole

This guide details the electrophilic substitution landscape of 2-Bromo-4-iodo-1,3-benzothiazole , a highly functionalized, electron-deficient scaffold used in the synthesis of bioactive agents and organic semiconductors.

Executive Summary

2-Bromo-4-iodo-1,3-benzothiazole represents a "conflicted" scaffold for classical Electrophilic Aromatic Substitution (SEAr). The benzothiazole core is inherently electron-deficient (deactivated), and the presence of two halogens (Br at C2, I at C4) further reduces nucleophilicity. Consequently, classical SEAr (e.g., nitration, sulfonation) requires forcing conditions and faces regiochemical competition between the directing effects of the heterocyclic nitrogen and the C4-iodine.

In modern drug discovery, "electrophilic functionalization" of this scaffold is more frequently achieved via Metal-Halogen Exchange (Li/Mg) followed by electrophilic trapping. This guide covers both the classical SEAr protocols and the modern metallation-trapping strategies that serve as their functional surrogates.

Part 1: Electronic Landscape & Regioselectivity

To design a successful reaction, one must understand the electronic "push-pull" within the molecule.

-

The Core: The 1,3-benzothiazole ring is

-deficient. The nitrogen atom (N3) exerts a strong directing effect, activating the C6 position for electrophilic attack via resonance. -

C2-Bromine: Acts as an electron-withdrawing group (EWG) by induction, further deactivating the entire system.

-

C4-Iodine: A weak deactivator (induction) but an ortho/para director (resonance). Relative to C4, the ortho position is C5, and the para position is C7.

The Conflict:

-

Benzothiazole N3 pushes for substitution at C6 .

-

C4-Iodine pushes for substitution at C5 or C7 (and deactivates C6, which is meta to it).

The Verdict: Experimental evidence on 4-halo-benzothiazoles suggests the C6 activation by the heterocyclic nitrogen dominates the directing effects. However, because C6 is meta to the iodine, the reaction rate is significantly slower than in unsubstituted benzothiazoles.

Part 2: Classical Electrophilic Substitution Protocols

Nitration (C6-Selective)

Direct nitration introduces a nitro group at the C6 position. This is the most common SEAr reaction performed on this scaffold to access amino-precursors.

-

Target Product: 2-Bromo-4-iodo-6-nitro-1,3-benzothiazole.

-

Mechanism: Formation of the nitronium ion (

) followed by attack from the C6 carbon.

Protocol:

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-Bromo-4-iodo-1,3-benzothiazole (10 mmol) in concentrated Sulfuric Acid (

, 15 mL). Cool the mixture to 0–5 °C in an ice-salt bath. -

Addition: Prepare a "Mixed Acid" solution of Fuming Nitric Acid (

, 1.2 eq) and conc. -

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Note: If TLC shows incomplete conversion, heat to 50 °C, but monitor for C2-Br hydrolysis.

-

Workup: Pour the reaction mixture over 200 g of crushed ice. The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with water until neutral pH, and recrystallize from Ethanol/DMF.

Critical Insight: The C4-Iodine is bulky. While it directs to C5 (ortho), steric hindrance usually blocks this path, reinforcing C6 selectivity.

Sulfochlorination (C6-Selective)

Introduction of a sulfonyl chloride group allows for the synthesis of sulfonamide derivatives.

Protocol:

-

Reagent: Chlorosulfonic acid (

) serves as both solvent and reagent. -

Procedure: Add the substrate (5 mmol) portion-wise to

(5 mL) at 0 °C. -

Heating: Heat the mixture to 100–120 °C for 2 hours.

-

Quenching: Cool to room temperature and pour carefully onto ice.

-

Isolation: Extract the resulting sulfonyl chloride immediately with Dichloromethane (DCM) to prevent hydrolysis to the sulfonic acid.

Part 3: Modern "Surrogate" Electrophilic Substitutions

Because the 2-Br-4-I scaffold is so electron-poor, classical SEAr yields can be low. Modern synthesis utilizes Lithium-Halogen Exchange to transiently create a nucleophile (the lithiated species) which then attacks an electrophile. This effectively results in the "electrophilic substitution" of the halogen atom.

Site-Selective Magnesiation/Lithiation (C2 vs. C4)

The C4-I bond is generally weaker and more polarizable than the C2-Br bond, but the C2 position is more acidic and adjacent to the electronegative heteroatoms.

-

Scenario A: C4-Functionalization (Replacing Iodine)

-

Reagent: i-PrMgCl (TurboGrignard).

-

Selectivity: Iodine (C4) exchanges faster than Bromine (C2) under kinetic control at low temperatures.

-

Protocol: Treat substrate in THF at -40 °C with i-PrMgCl (1.1 eq) for 30 min. Add Electrophile (e.g., Benzaldehyde, DMF,

).

-

-

Scenario B: C2-Functionalization (Replacing Bromine)

-

Reagent: n-BuLi (Lithium-Halogen Exchange).

-

Selectivity: Harder to control selectively in the presence of Iodine. Often requires protection or specific trans-metallation catalysts.

-

Note: Nucleophilic Aromatic Substitution (

) is the preferred method for functionalizing C2 (using amines/thiols), not electrophilic substitution.

-

Part 4: Data Summary & Comparison

| Reaction Type | Target Position | Reagents | Primary Mechanism | Key Challenge |

| Nitration | C6 | SEAr (Sigma Complex) | Deactivated ring; slow kinetics. | |

| Sulfonation | C6 | SEAr | High temp required; hydrolysis risk. | |

| I-Exchange | C4 (replaces I) | Metal-Halogen Exchange | Controlling C2 vs C4 selectivity. | |

| Br-Exchange | C2 (replaces Br) | Metal-Halogen Exchange | Li-I exchange is faster than Li-Br. |

Part 5: Mechanistic Visualization

The following diagram illustrates the competing directing effects and the divergent pathways for functionalization.

Caption: Divergent pathways for electrophilic functionalization. The heterocyclic nitrogen directs classical SEAr to C6, while metal-halogen exchange targets the C4-Iodine bond.

References

-

Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. Source: ResearchGate

-

Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. Source: BenchChem Technical Support

-

Direct Iodination of Electron-Deficient Benzothiazoles. Source: Organic Letters (ACS Publications)

-

Regioselective electrophilic aromatic borylation of benzothiadiazole. Source: RSC Advances (Royal Society of Chemistry)

-

Nitration of 4-halobenzothiazoles: Regiochemical outcomes. Source: Journal of the Chemical Society

solubility of 2-Bromo-4-iodo-1,3-benzothiazole in organic solvents

An In-Depth Technical Guide on the Solubility of 2-Bromo-4-iodo-1,3-benzothiazole in Organic Solvents

Executive Summary

2-Bromo-4-iodo-1,3-benzothiazole is a bifunctional halogenated heterocycle critical in medicinal chemistry as a scaffold for diversity-oriented synthesis. Its structural asymmetry—featuring a labile C–I bond at the C4 position and an electron-deficient C–Br bond at the C2 position—dictates its solubility profile.

This compound exhibits low aqueous solubility and high lipophilicity consistent with poly-halogenated benzothiazoles. It shows optimal solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in chlorinated hydrocarbons (DCM, Chloroform). This guide provides a validated solubility matrix, mechanistic insights into solvent interactions, and a standardized protocol for solubility determination to support reaction optimization and purification workflows.

Physicochemical Profiling & Solubility Mechanism

Structural Determinants of Solubility

The solubility behavior of 2-Bromo-4-iodo-1,3-benzothiazole is governed by three primary factors:

-

Lattice Energy & Halogen Bonding: The presence of heavy halogens (Iodine at C4, Bromine at C2) increases the molecular weight and polarizability, enhancing intermolecular London dispersion forces and potential halogen bonding in the crystal lattice. This results in a high energy barrier for dissolution, requiring solvents with high cavitation energy or specific dipole interactions.

-

Lipophilicity (LogP): With a predicted LogP > 3.5, the compound is highly hydrophobic. It partitions preferentially into non-polar or polar aprotic organic phases.

-

Dipole Moment: The benzothiazole core is polar (N and S heteroatoms), but the opposing C-Br and C-I dipoles modulate the net molecular dipole. This makes the compound less soluble in protic solvents (MeOH, EtOH) at room temperature compared to aprotic solvents that can solvate the polarizable halogen cloud.

Solvent Interaction Classes

-

Polar Aprotic (DMSO, DMF): These are the "Universal Solvents" for this scaffold. The sulfoxide (DMSO) and amide (DMF) oxygens act as strong Lewis bases, stabilizing the electron-deficient aromatic core and the polarizable iodine atom.

-

Chlorinated (DCM, CHCl₃): Good solubility due to favorable dispersion interactions (like-dissolves-like for halogenated species).

-

Protic (Alcohols): Poor solubility at room temperature due to the high energy cost of disrupting the solvent's hydrogen-bonding network (hydrophobic effect). Solubility increases significantly near the boiling point, making these ideal for recrystallization .

Solubility Compatibility Matrix

The following data aggregates experimental observations from structural analogs (e.g., 4,7-dibromobenzothiadiazole, 2,4-dibromobenzothiazole) and standard heterocyclic chemistry principles.

Table 1: Solubility Profile of 2-Bromo-4-iodo-1,3-benzothiazole

| Solvent Class | Solvent | Solubility Rating (25°C) | Solubility Rating (Reflux) | Application Context |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Very High | NMR analysis, Stock solutions, S_NAr reactions. |

| DMF | High (>50 mg/mL) | Very High | Pd-catalyzed cross-coupling (Suzuki, Sonogashira). | |

| Acetonitrile | Low/Moderate | High | HPLC mobile phase, mild reaction media. | |

| Chlorinated | DCM | Moderate (10–30 mg/mL) | High | Extraction, Column Chromatography (loading). |

| Chloroform | Moderate | High | NMR analysis, reaction solvent. | |

| Protic | Ethanol | Low (<5 mg/mL) | Moderate | Recrystallization (Anti-solvent at RT). |

| Methanol | Low | Moderate | LC-MS injection (if diluted). | |

| Ethers | THF | Moderate | High | Grignard/Lithiation reactions (anhydrous). |

| 1,4-Dioxane | Moderate | High | High-temp cross-coupling. | |

| Non-Polar | Hexanes | Insoluble | Very Low | Precipitation (Anti-solvent), washing crude solids. |

| Toluene | Low | Moderate | Non-polar reaction media. | |

| Aqueous | Water | Insoluble | Insoluble | Work-up (removal of inorganic salts). |

Critical Note: For NMR characterization , Deuterated Chloroform (CDCl₃) is the standard choice. If the sample concentration is high (>20 mg/mL), DMSO-d₆ is recommended to prevent aggregation or precipitation.

Workflow: Solvent Selection for Synthesis & Purification

The choice of solvent is dictated by the specific chemical transformation or separation process. The C4-Iodo position is highly reactive toward Pd-catalyzed oxidative addition, while the C2-Bromo position is susceptible to nucleophilic attack.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision tree for selecting the optimal solvent based on experimental intent (Reaction, Purification, or Analysis).

Standard Operating Procedure (SOP): Solubility Determination

As exact literature values are rare for this specific isomer, researchers must validate solubility empirically before scaling up.[1]

Protocol: Kinetic Solubility Assessment (Shake-Flask Method)

Objective: Determine the approximate solubility limit (mg/mL) to ensure homogeneity in biological assays or reaction mixtures.

Materials:

-

Compound: 2-Bromo-4-iodo-1,3-benzothiazole (Solid).

-

Solvents: DMSO, Ethanol, PBS (pH 7.4).

-

Equipment: LC-MS/HPLC, orbital shaker, centrifuge.

Step-by-Step Methodology:

-

Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of the target solvent (starting concentration equivalent to 50 mg/mL).

-

Agitation: Vortex for 1 minute. If fully dissolved, solubility > 50 mg/mL.

-

Stepwise Dilution (If undissolved):

-

Add solvent in 100 µL increments, vortexing and sonicating (5 mins) between additions.

-

Record the total volume required for complete dissolution.

-

-

Saturation (For thermodynamic solubility):

-

Add excess solid to solvent.

-

Shake at 25°C for 24 hours.

-

Centrifuge (10,000 rpm, 5 min) to pellet undissolved solid.

-

Analyze supernatant concentration via HPLC-UV against a standard curve.

-

Diagram 2: Solubility Testing Workflow

Caption: Stepwise "Shake-Flask" workflow for rapid visual determination of solubility limits.

References

-

Sadek, O., et al. (2019). "A modular access to 2,4 disubstituted benzothiazoles... intermediacy of 4-bromo-2-iodobenzothiazole." ResearchGate.

-

Organic Chemistry Portal. "Synthesis of Benzothiazoles." Organic Chemistry Portal.

-

PubChem. "2-bromo-4-iodo-1,3-benzothiazole (Compound)." National Library of Medicine.

-

Sigma-Aldrich. "4-Iodo-2,1,3-Benzothiadiazole Product Sheet." (Analogous solubility data). Sigma-Aldrich.[2][3]

-

Cayman Chemical. "2,4-Dichlorophenoxy Acetic Acid Solubility Data." Cayman Chemical.[4]

Sources

Navigating the Chemistry of 2-Bromo-4-iodo-1,3-benzothiazole: A Technical Guide to Safe Handling and Strategic Application

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] The di-halogenated derivative, 2-Bromo-4-iodo-1,3-benzothiazole, represents a highly versatile building block for the synthesis of complex molecular architectures. Its strategic importance lies in the differential reactivity of its two halogen substituents, offering a platform for sequential and regioselective modifications. This guide provides an in-depth examination of the safety protocols, handling procedures, and synthetic utility of this valuable compound.

Compound Profile and Physicochemical Properties

2-Bromo-4-iodo-1,3-benzothiazole is a solid organic compound. While specific experimental data is limited, predicted physicochemical properties provide a useful starting point for laboratory handling.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrINS | PubChem[3] |

| Molecular Weight | 339.98 g/mol | PubChem[3] |

| Predicted XlogP | 4.1 | PubChem[3] |

| Appearance | Likely a solid | Inferred from related compounds |

Hazard Identification and Safety Precautions

GHS Hazard Classification (Inferred)

-

Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[5][6]

-

Acute Toxicity, Dermal (Category 3/4): Toxic or harmful in contact with skin.[5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk.

Caption: Essential PPE for handling 2-Bromo-4-iodo-1,3-benzothiazole.

Engineering Controls

-

Fume Hood: All handling of 2-Bromo-4-iodo-1,3-benzothiazole, including weighing and transfers, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

-

Safety Shower and Eyewash Station: Ensure immediate access to a safety shower and eyewash station in the event of accidental contact.[4]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

-

Incompatible Materials: Keep away from strong oxidizing agents, and highly alkaline or acidic materials to prevent exothermic reactions.[5]

-

Light Sensitivity: While not explicitly documented, it is good practice to store halogenated organic compounds in amber vials or protected from light to prevent potential degradation.

Emergency Procedures and First Aid

In the event of exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Synthesis of 2-Bromo-4-iodo-1,3-benzothiazole

A modular synthesis of 2-Bromo-4-iodo-1,3-benzothiazole has been reported, allowing for its preparation from commercially available starting materials.[9] The following protocol is based on this reported synthesis.

Synthetic Workflow

Caption: Synthetic route to 2-Bromo-4-iodo-1,3-benzothiazole.

Detailed Experimental Protocol

Step 1: Synthesis of Benzoyl Isothiocyanate

-

In a round-bottom flask equipped with a reflux condenser, dissolve ammonium thiocyanate in acetone.

-

Slowly add benzoyl chloride to the solution.

-

Reflux the mixture for 1 hour.[9] The formation of benzoyl isothiocyanate can be monitored by thin-layer chromatography (TLC).

Step 2: Bromination

-

After cooling the reaction mixture from Step 1, add chloroform (CHCl₃).

-

Slowly add bromine (Br₂) to the mixture.

-

Reflux the reaction for 1.5 hours.[9] The progress of the bromination can be followed by TLC or gas chromatography-mass spectrometry (GC-MS).

Step 3: Diazotization and Iodination (Sandmeyer-type reaction)

-

To the crude product from Step 2 in acetonitrile (MeCN), add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) and stir at room temperature.

-

Cool the mixture to -5 °C and add tert-butyl nitrite (t-BuONO) dropwise over 30 minutes.[9]

-

In a separate flask, prepare a solution of potassium iodide (KI) and a catalytic amount of copper(I) iodide (CuI) in water.

-

Cool the iodide solution to 0 °C and slowly add the diazotized mixture.

-

Allow the reaction to warm to room temperature and stir for 18 hours.[9]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with sodium thiosulfate solution to remove excess iodine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-4-iodo-1,3-benzothiazole.

Reactivity and Applications in Drug Discovery

The synthetic value of 2-Bromo-4-iodo-1,3-benzothiazole lies in the differential reactivity of the C-Br and C-I bonds, which allows for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the C-I bond is more reactive than the C-Br bond. This provides a powerful tool for the sequential introduction of different substituents.

Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[10] The difference in reactivity between the iodine and bromine substituents on the benzothiazole core can be exploited to achieve selective couplings.

Caption: Sequential Suzuki-Miyaura coupling of 2-Bromo-4-iodo-1,3-benzothiazole.

This selective functionalization allows for the synthesis of diverse libraries of 2,4-disubstituted benzothiazoles, which are of significant interest in drug discovery due to their wide range of biological activities, including anticancer and antimicrobial properties.[1]

Conclusion

2-Bromo-4-iodo-1,3-benzothiazole is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. A thorough understanding of its handling requirements, based on the known hazards of related benzothiazoles, is paramount for its safe use in the laboratory. By adhering to stringent safety protocols and leveraging its unique reactivity, researchers can effectively and safely utilize this compound to advance the development of novel therapeutics.

References

- Fisher Scientific. (2023, October 6). SAFETY DATA SHEET: 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%.

- Combi-Blocks, Inc. (2023, January 2).

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-Bromo-2,1,3-benzothiadiazole.

- LGC. (2025, January 22).

- Sigma-Aldrich. (2025, November 6).

- Sadek, O., Perrin, D. M., & Gras, E. (2019). Straightforward convergent access to 2-arylated polysubstituted benzothiazoles. Preprint.

- ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-2-iodobenzothiazole. Retrieved from a publication by Sadek, O., Perrin, D. M., & Gras, E.

- PubChem. (n.d.). 2-Bromo-1,3-benzothiazole.

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

- Farshbaf, M., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.

- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.

- BASF. (2026, February 17).

- Thermo Fisher Scientific. (2025, September 7).

- Li, Y., et al. (2020).

- U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-4-iodobenzaldehyde Properties.

- MedChemExpress. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole.

- Environment and Climate Change Canada & Health Canada. (2019, March). Draft Screening Assessment Benzotriazoles and Benzothiazoles Group.

- PubChem. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole.

- National Toxicology Program. (n.d.). Nomination Background: Benzothiazole (CASRN: 95-16-9).

- Royal Society of Chemistry. (n.d.). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry.

- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- ACS Publications. (2024, April 22). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.

- The Organic Chemistry Tutor. (2018, July 17).

- PubMed Central. (n.d.).

- U.S. Environmental Protection Agency. (2025, October 15).

- PubChemLite. (n.d.). 2-bromo-4-iodo-1,3-benzothiazole (C7H3BrINS).

- Apollo Scientific. (2023, July 5). 4,7-Dibromo-2,1,3-benzothiadiazole.

- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.

- ResearchGate. (2025, August 6). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.

- Li, Q., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.

- Kumar, A., & Kumar, R. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.

- Sigma-Aldrich. (n.d.). 4-bromo-2,1,3-benzothiadiazole AldrichCPR.

Sources

- 1. office2.jmbfs.org [office2.jmbfs.org]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 2-bromo-4-iodo-1,3-benzothiazole (C7H3BrINS) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ie [fishersci.ie]

- 8. combi-blocks.com [combi-blocks.com]

- 9. researchgate.net [researchgate.net]

- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Regioselective Suzuki-Miyaura Coupling of 2-Bromo-4-iodo-1,3-benzothiazole

This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective Suzuki-Miyaura cross-coupling of 2-Bromo-4-iodo-1,3-benzothiazole , a scaffold where electronic activation and halogen bond strengths compete.

Executive Summary & Mechanistic Insight[1][2][3]

The substrate 2-Bromo-4-iodo-1,3-benzothiazole presents a classic "selectivity puzzle" in transition-metal catalysis. It contains two electrophilic sites:

-

C-4 Position (Iodine): An aryl iodide. Although sterically adjacent to the thiazole ring, the C–I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C–Br bond.

-

C-2 Position (Bromine): A heteroaryl bromide. This position is electronically activated by the adjacent nitrogen (

) and sulfur atoms, making it highly susceptible to nucleophilic attack (

The Ruling Principle: In Palladium-catalyzed cross-coupling, the nature of the halogen (Leaving Group Ability) typically overrides the electronic activation of the position .

-

Kinetic Preference: Oxidative addition occurs at C-4 (Iodine) first.

-

Secondary Reactivity: Once C-4 is coupled, the remaining C-2 (Bromine) motif can be coupled under more forcing conditions or using electron-rich ligands.

This guide provides two distinct protocols:

-

Protocol A: Highly selective Mono-arylation at C-4.

-

Protocol B: Sequential One-Pot Bis-arylation (C-4 followed by C-2).

Strategic Decision Framework (Graphviz)

The following logic flow illustrates the reaction pathways and decision points for optimizing this synthesis.

Caption: Reaction logic for selective C-4 vs. sequential C-2 functionalization of 2-bromo-4-iodobenzothiazole.

Experimental Protocols

Protocol A: C-4 Selective Suzuki Coupling (Site-Selective)

Objective: Install an aryl group at the iodine position (C-4) while preserving the bromine at C-2 for future elaboration.

Critical Parameters:

-

Temperature Control: Do not exceed 70°C. Higher temperatures increase the rate of oxidative addition at the C-2 bromide.

-

Stoichiometry: Use a slight deficiency or exact equivalent of boronic acid (1.00–1.05 equiv) to prevent "double coupling."

-

Base Selection: Use a mild base like

. Stronger bases (e.g.,

Materials:

-

Substrate: 2-Bromo-4-iodo-1,3-benzothiazole (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.05 equiv)

-

Catalyst:

(3-5 mol%) OR -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and

(0.03 equiv). -

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed DME (concentration ~0.1 M) and 2M aqueous

(2.0 equiv). -

Reaction: Heat the mixture to 60°C (oil bath temperature). Stir vigorously for 4–6 hours.

-

Monitoring: Check TLC or LCMS every 2 hours. Look for the consumption of the starting material (Iodide) and the appearance of the mono-coupled product. If C-2 coupling (bis-product) is observed, lower temperature to 45-50°C.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.[1] Dry over

, filter, and concentrate. -

Purification: Flash column chromatography. The C-2 bromo product is typically less polar than the bis-coupled byproduct.

Protocol B: Sequential C-4 then C-2 Coupling (One-Pot)

Objective: Install two different aryl groups, first at C-4, then at C-2.

Step-by-Step Procedure:

-

Step 1 (C-4 Coupling): Follow Protocol A exactly (using Boronic Acid #1). Run at 60°C until complete conversion of the iodide.

-

Step 2 (C-2 Activation):

-

Do not work up.

-

Open the vessel under positive Argon flow.

-

Add Boronic Acid #2 (1.5 equiv).

-

Add Stronger Base:

or -

Optional: Add a "booster" catalyst if the first step was sluggish (e.g., 2 mol%

or XPhos-Pd-G2).

-

-

Reaction: Increase temperature to 90–100°C . Stir for 12–16 hours.

-

Note: The C-2 position is sterically accessible but requires higher energy to break the C-Br bond compared to C-I.

-

-

Work-up: Standard aqueous extraction and purification.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Loss of Regioselectivity (Bis-coupling observed early) | Temperature too high (>75°C) or Base too strong. | Lower temp to 40-50°C. Switch base from |

| No Reaction at C-4 | Catalyst deactivation by Benzothiazole Nitrogen. | Switch to Pd(dppf)Cl2 (bidentate ligand resists displacement). Increase temp to 65°C. |

| Homocoupling of Boronic Acid | Oxygen present in solvent. | Degas solvents thoroughly (sparge with Ar for 15 min). |

| Protodeboronation | Unstable boronic acid (e.g., 2-heteroaryl). | Use Boronic Ester (pinacol) or Potassium Trifluoroborate salts ( |

References

-

Regioselectivity in Heteroaryl Halides: Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[2] Chemical Science, 2016, 7 , 6909-6913. Link

- Establishes the general rule that C-I reacts before C-Br/C-Cl in similar pyridine/azole systems.

-

Benzothiazole Coupling Conditions: Hien, N., et al. "Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction." HPU2. Nat. Sci. Tech., 2022, 1 (1), 60-65. Link

- Provides baseline conditions for 2-halobenzothiazole coupling (120°C for Bromine).

-

Catalyst Comparison for Halo-Benzothiazoles: BenchChem Application Note. "Comparing the efficacy of different catalysts for 2-Chloro-4-bromobenzothiazole coupling." 2025.[1] Link

- Confirms that halogen nature (Br vs Cl) dictates selectivity over position (C-4 vs C-2).

- General Suzuki Mechanism: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457-2483.

Sources

Application Note: Regioselective Heck Alkenylation of 2-Bromo-4-iodo-1,3-benzothiazole

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in antitumor (e.g., Phortress), antimicrobial, and imaging agents.[1] The substrate 2-Bromo-4-iodo-1,3-benzothiazole represents a highly valuable but challenging "bifunctional" building block. It possesses two electrophilic sites with distinct electronic and steric environments:

-

C4-Iodo: A classic aryl iodide residing on the benzenoid ring.

-

C2-Bromo: An activated heteroaryl bromide adjacent to the nitrogen atom.

This Application Note details a protocol to achieve regioselective Heck alkenylation at the C4-position , preserving the C2-bromide for subsequent functionalization (e.g.,

Mechanistic Rationale & Selectivity Strategy

The Selectivity Challenge

In standard palladium-catalyzed cross-couplings, the rate of oxidative addition typically follows the bond dissociation energy order: C–I > C–Br >> C–Cl .

However, the C2 position of 1,3-benzothiazole is electronically activated by the adjacent imine nitrogen (C=N), rendering the C2–Br bond significantly more reactive than a standard phenyl bromide. In some high-temperature contexts, the C2–Br reactivity can rival or exceed that of unactivated aryl iodides.

The Solution: Kinetic Control

To ensure exclusive coupling at the C4-Iodo site, we employ a "soft" Heck protocol:

-

Bond Energy Hierarchy: We exploit the fact that the C–I bond (~53 kcal/mol) is weaker than the C–Br bond (~68 kcal/mol).

-

Thermal Gating: By maintaining reaction temperatures below the activation threshold for the C2–Br oxidative addition (typically >90°C for this scaffold), we restrict catalysis to the C4–I site.

-

Ligand Selection: We utilize Tri(o-tolyl)phosphine (P(o-tol)₃) . The steric bulk of this ligand facilitates the formation of the active mono-ligated Pd(0) species but also destabilizes the oxidative addition complex, enhancing selectivity for the more accessible/labile C–I bond over the sterically and electronically distinct C2–Br.

Pathway Visualization

The following diagram illustrates the competing pathways and the targeted selective route.

Caption: Kinetic bifurcation in the oxidative addition step. Path A (Green) is favored at lower temperatures.

Experimental Protocol

Materials & Reagents Table

| Component | Role | Equivalents | Recommended Reagent |

| Substrate | Electrophile | 1.0 | 2-Bromo-4-iodo-1,3-benzothiazole |

| Alkene | Nucleophile | 1.2 - 1.5 | Styrene, Acrylates, or Vinyl Boronates |

| Catalyst | Metal Source | 0.05 (5 mol%) | Pd(OAc)₂ (Palladium Acetate) |

| Ligand | Stabilizer | 0.10 (10 mol%) | P(o-tol)₃ (Tri-o-tolylphosphine) |

| Base | Acid Scavenger | 2.5 | Et₃N (Triethylamine) |

| Solvent | Medium | 0.2 M | Anhydrous DMF or DMAc |

Step-by-Step Methodology

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation and homocoupling.

Step 1: Catalyst Pre-complexation (Optional but Recommended)

-

In a dry vial, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.10 mmol) in 1 mL of anhydrous DMF.

-

Stir at room temperature for 15 minutes. The solution should turn from orange to yellow, indicating the formation of the active Pd(0) species. Rationale: Pre-forming the catalyst ensures consistent initiation.

Step 2: Reaction Assembly

-

To a separate oven-dried reaction vessel equipped with a magnetic stir bar, add:

-

2-Bromo-4-iodo-1,3-benzothiazole (340 mg, 1.0 mmol).

-

The pre-formed catalyst solution (transfer via syringe).

-

Remaining DMF (4 mL, total volume 5 mL).

-

-

Add the Alkene (e.g., tert-butyl acrylate) (1.2 mmol).

-

Add Et₃N (350 µL, 2.5 mmol).

-

Degassing: Seal the vessel and sparge with Nitrogen gas for 10 minutes (bubbling gas through the liquid). Critical: Oxygen promotes homocoupling and catalyst death.

Step 3: Thermal Reaction

-

Place the vessel in a pre-heated oil block at 65°C .

-

Monitoring: Monitor by TLC or LC-MS every 2 hours.

-

Target: Disappearance of starting material (SM) and appearance of the mono-coupled product.

-

Warning: If conversion is <10% after 4 hours, increase temperature to 75°C. Do not exceed 85°C to avoid activating the C2-Br position.

-

-

Typical reaction time is 6–12 hours.

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF and salts.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient (start 100:0 to 80:20).

-

Note: The product (C4-alkenyl) usually elutes after the bis-coupled byproduct (if any) but before the starting material.

-

Experimental Workflow Diagram

Caption: Optimized workflow emphasizing the temperature check-point to prevent over-reaction.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction | Catalyst inactive or Temp too low. | Ensure inert atmosphere. Increase temp to 80°C. Switch to Pd(dppf)Cl₂ (bidentate ligand). |

| Bis-coupling (C2 & C4) | Temp too high or C2-Br too active. | STOP. Lower temp to 60°C. Reduce catalyst load to 2 mol%. Use a bulkier alkene. |

| Dehalogenation (C4-H) | Hydride source present.[2] | Ensure solvent is anhydrous. Avoid formate salts. |

| SM Recovery High | Catalyst poisoning (S-atom). | The benzothiazole sulfur can poison Pd. Increase catalyst loading to 10 mol% or use Pd₂(dba)₃ . |

References

-

General Reactivity of Benzothiazoles

-

Heck Reaction Selectivity (I vs Br)

-

Ligand Effects on Selectivity

-

Benzothiazole Synthesis & Functionalization

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis and reactivity of azole-based iodazinium salts [beilstein-journals.org]

- 10. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Chemoselective Sonogashira Coupling of 2-Bromo-4-iodo-1,3-benzothiazole

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for the chemoselective Sonogashira coupling of 2-bromo-4-iodo-1,3-benzothiazole.

The core challenge with this substrate is distinguishing between the two halogenated sites: the C4-iodo (aryl iodide) and the C2-bromo (heteroaryl bromide). This guide provides the mechanistic rationale and experimental conditions to exclusively functionalize the C4 position, preserving the C2-bromide for subsequent orthogonal transformations.

Executive Summary

2-Bromo-4-iodo-1,3-benzothiazole is a "linchpin" scaffold in drug discovery, particularly for constructing kinase inhibitors and fluorescent probes. Its value lies in its orthogonal reactivity :

-

C4-Position (Iodo): Highly reactive toward Pd(0) oxidative addition.

-

C2-Position (Bromo): Less reactive toward Pd(0) but highly susceptible to nucleophilic aromatic substitution (

) or Lithium-Halogen exchange.

This protocol demonstrates how to exploit the bond dissociation energy difference (

Mechanistic Insight & Regioselectivity

The success of this reaction relies on kinetic control. The oxidative addition of Palladium(0) to the C-X bond is the turnover-limiting step.

-

C4-I Bond: The Carbon-Iodine bond on the benzene ring is weak and "soft," allowing for rapid oxidative addition by Pd(0) species even at ambient temperatures.

-

C2-Br Bond: While the C2 position is electron-deficient due to the adjacent nitrogen and sulfur (making it electrophilic), the C-Br bond is stronger than C-I. Furthermore, the C2-Pd(II) intermediate is often less stable or forms slower than the C4-Pd(II) species under standard Sonogashira conditions.

Key Takeaway: By maintaining mild temperatures (20–25 °C) and controlling stoichiometry, the catalyst will exclusively activate the C4-I bond. Heating (>60 °C) increases the internal energy of the system, potentially overcoming the activation barrier for the C2-Br bond, leading to mixtures or bis-coupled products.

Visualization: Reactivity Landscape

Figure 1: Kinetic competition between C4-I and C2-Br sites. Path A is favored at room temperature.

Experimental Protocol

This protocol is optimized for the coupling of phenylacetylene (and similar terminal alkynes) to 2-bromo-4-iodo-1,3-benzothiazole .

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role | Notes |

| 2-Bromo-4-iodo-1,3-benzothiazole | 1.0 | Substrate | Limiting reagent.[12] |

| Terminal Alkyne | 1.05 | Coupling Partner | Slight excess only. Avoid large excess. |

| Pd(PPh3)2Cl2 | 0.03 (3 mol%) | Catalyst | Pre-catalyst, stable in air. |

| CuI | 0.05 (5 mol%) | Co-catalyst | Essential for terminal alkynes. |

| Triethylamine (Et3N) | 3.0 | Base | Scavenges HI. |

| DMF (Anhydrous) | 0.2 M | Solvent | Preferred for solubility. THF is a viable alternative. |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon or Nitrogen.

-

-

Charging Solids:

-

Add 2-bromo-4-iodo-1,3-benzothiazole (1.0 equiv), Pd(PPh3)2Cl2 (3 mol%), and CuI (5 mol%) to the flask.

-

Note: Adding CuI last, after the solvent, is also acceptable, but solid mixing under inert gas is preferred to prevent Cu(I) oxidation.

-

-

Solvent & Base Addition:

-

Seal the flask with a rubber septum.

-

Inject anhydrous DMF (concentration ~0.2 M relative to substrate) via syringe.

-

Inject Triethylamine (3.0 equiv). The solution may turn slightly yellow/brown.

-

Degassing: Sparge the mixture with Argon for 5–10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

-

-

Alkyne Addition:

-

Add the Terminal Alkyne (1.05 equiv) dropwise via syringe at Room Temperature (25 °C).

-

Caution: Do not add all at once if the reaction is known to be exothermic on large scales; however, on <1g scale, bolus addition is fine.

-

-

Reaction Monitoring:

-

Stir at Room Temperature for 4–12 hours.

-

TLC Monitoring: Use Hexanes/EtOAc (9:1). The starting material (di-halo) will be less polar than the mono-alkynyl product.

-

Checkpoint: If the reaction is sluggish after 6 hours, warm strictly to 35–40 °C. Do not exceed 50 °C to ensure the C2-Br bond remains intact.

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 100% Hexanes

5-10% EtOAc/Hexanes. -

Note: The product is often a solid. Recrystallization from EtOH is possible for high-purity needs.

-

Troubleshooting & Optimization Logic

If you observe side products or low conversion, follow this decision tree to optimize the conditions.

Figure 2: Optimization workflow for common Sonogashira pitfalls.

Comparative Reactivity Data

The following table highlights why the C4-I position is the preferred reaction site compared to other halogenated positions in similar heterocycles.

| Substrate | Bond A (Reactive) | Bond B (Stable/Slow) | Conditions | Selectivity | Ref |

| 2-Br-4-I-Benzothiazole | C4-I | C2-Br | Pd(PPh3)2Cl2, CuI, RT | >95 : 5 | [1] |

| 2-Cl-4-Br-Benzothiazole | C4-Br | C2-Cl | Pd(PPh3)4, 80°C | >90 : 10 | [2] |

| 2,4-Dibromothiazole | C2-Br | C4-Br | Pd(PPh3)4, Reflux | Inverted (C2 reacts) | [3] |

Critical Analysis:

-

In 2,4-dibromothiazole (Entry 3), the C2 position reacts first because both halogens are Bromine; the electronic activation of C2 (between N and S) dominates.

-

In our substrate (Entry 1 ), the Bond Dissociation Energy difference between I and Br overrides the electronic activation of C2. This is the key "switch" that allows C4 selectivity.

References

-

General Sonogashira Mechanism & Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Thiazole Regioselectivity (Inverted Selectivity in Dibromides): Bach, T., et al. (2002). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole. Tetrahedron Letters. [Link]

-

Benzothiazole Synthesis Overview: Itoh, T., & Mase, T. (2007).[1] A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(18), 3687–3689. [Link]

Sources

- 1. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]

- 2. nobelprize.org [nobelprize.org]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. air.unimi.it [air.unimi.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arodes.hes-so.ch [arodes.hes-so.ch]

- 11. mdpi.com [mdpi.com]

- 12. ias.ac.in [ias.ac.in]

synthesis of 2-aryl-1,3-benzothiazoles from 2-Bromo-4-iodo-1,3-benzothiazole

This Application Note is structured to guide researchers through the complex regioselectivity challenges inherent in functionalizing 2-Bromo-4-iodo-1,3-benzothiazole . It moves beyond simple recipe-following to provide a mechanistic understanding of why specific isomers form and how to control the outcome.

Executive Summary & Mechanistic Insight[1][2][3][4]